molecular formula C22H22IN3 B14606800 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide CAS No. 58114-40-2

3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide

Cat. No.: B14606800
CAS No.: 58114-40-2
M. Wt: 455.3 g/mol
InChI Key: MKWMPANGKUZLHU-UHFFFAOYSA-N
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Description

3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino groups at positions 3 and 8, a phenyl group at position 6, and a propyl group at position 5 of the phenanthridin-5-ium core. The iodide ion serves as the counterion, balancing the charge of the cationic phenanthridin-5-ium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridine core, followed by the introduction of amino, phenyl, and propyl groups through various substitution reactions. The final step involves the quaternization of the nitrogen atom at position 5 to form the phenanthridin-5-ium cation, which is then paired with an iodide ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Formation of the phenanthridine core: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution reactions: Introduction of amino, phenyl, and propyl groups using appropriate reagents and catalysts.

    Quaternization: Conversion of the nitrogen atom to a quaternary ammonium ion, followed by the addition of iodide to form the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The phenanthridin-5-ium cation can be reduced to form the corresponding phenanthridine.

    Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenanthridine derivatives.

    Substitution: Various substituted phenanthridin-5-ium iodides.

Scientific Research Applications

3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of rigid polyamides and other complex organic molecules.

    Biology: Investigated for its ability to bind to DNA and its potential as a DNA intercalator.

    Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anti-tumor and anti-viral effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3,8-Diamino-6-phenylphenanthridine

Properties

CAS No.

58114-40-2

Molecular Formula

C22H22IN3

Molecular Weight

455.3 g/mol

IUPAC Name

6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;iodide

InChI

InChI=1S/C22H21N3.HI/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H

InChI Key

MKWMPANGKUZLHU-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]

Origin of Product

United States

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